1-(2,4-Difluorophenyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9F2N |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)indole |
InChI |
InChI=1S/C14H9F2N/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-9H |
InChI Key |
OGLQDYFJHLPBPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2,4 Difluorophenyl 1h Indole and Analogues
General Approaches to Indole (B1671886) Core Construction
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several established and emerging methods available to synthetic chemists.
Conventional Cyclization Reactions (e.g., Fischer, Julia, Bartoli)
The Fischer indole synthesis is a historic and widely used method for preparing indoles. byjus.comthermofisher.com It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a bohrium.combohrium.com-sigmatropic rearrangement to form the indole. byjus.comyoutube.com This method can be performed as a one-pot synthesis and is tolerant of various functional groups. thermofisher.com However, the reaction can fail with certain substrates like acetaldehyde, and unsymmetrical ketones may yield regioisomeric products. byjus.com
The Julia indole synthesis and the Bartoli indole synthesis offer alternative routes to indoles. The Bartoli synthesis is particularly useful for preparing 7-substituted indoles and involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction requires at least two equivalents of the Grignard reagent and is often unsuccessful without an ortho substituent on the nitroarene. wikipedia.orgjk-sci.com The steric bulk of the ortho group is thought to facilitate the key bohrium.combohrium.com-sigmatropic rearrangement. wikipedia.orgyoutube.com
Organometallic Catalyzed Carbon-Nitrogen and Carbon-Carbon Bond Formations
Modern synthetic methods often employ organometallic catalysts to achieve efficient and selective bond formations. For the synthesis of N-aryl indoles, transition-metal-catalyzed reactions are common. nih.gov These can involve the coupling of an N-unsubstituted indole with an aryl halide or the cyclization of an N-arylated precursor. nih.gov For instance, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed using a copper(I)-catalyzed N-arylation following a Fischer indolization step. nih.gov This approach utilizes a simple and inexpensive catalyst system (Cu₂O/K₃PO₄) in an environmentally friendly solvent like ethanol (B145695). nih.gov
Another strategy involves a tricatalytic telescoped synthesis that forms a Csp³─Csp³ bond via hydroaminoalkylation, followed by a nickel-catalyzed C-N coupling to form the indoline (B122111) ring, which can then be oxidized to the indole. nih.govacs.org Ruthenium(II) complexes have also been shown to act as multifunctional catalysts, promoting carbene formation, intramolecular cyclization, and dehydrogenative aromatization in a cascade reaction to synthesize N-arylindoles. acs.org
Metal-Free Electrochemical Approaches for Indole Synthesis
In a push towards greener and more sustainable chemistry, metal-free electrochemical methods for indole synthesis have emerged. bohrium.comrsc.org These methods avoid the use of expensive and potentially toxic transition metals and chemical oxidants. acs.org Electrochemical approaches can facilitate the intramolecular annulation of 2-alkenylanilines or their derivatives to form the indole ring. rsc.org For example, an electrochemical approach has been developed for the site-selective C–H cyanation of indoles using tris(4-bromophenyl)amine (B153671) as a redox catalyst. acs.org Another method involves the electrochemical oxygenation of indoles to isatins using molecular oxygen as the sole oxidant. acs.org
Specific Synthetic Routes for Fluorinated Phenyl Indole Derivatives
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Therefore, the synthesis of fluorinated phenyl indole derivatives is of particular interest.
Coupling Reactions Involving Fluorinated Phenyl Groups with Indole Nuclei
A direct approach to synthesizing 1-(2,4-difluorophenyl)-1H-indole and its analogs involves the coupling of a pre-formed indole nucleus with a fluorinated phenyl group. This can be achieved through various cross-coupling reactions. For instance, a metal-free, one-pot synthesis of N-aryl-2,2′-diindoles has been developed using a fluoroarene-induced bicyclization strategy with potassium tert-butoxide. acs.org This method proceeds via a tandem defluorination-coupling-aromatization sequence and overcomes the steric hindrance often encountered in traditional synthesis. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for forming the C-N bond between an indole and a fluorinated aryl halide. The Buchwald modification of the Fischer indole synthesis allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org
Multi-Step Synthesis Pathways for Indole-Hybrid Scaffolds
The synthesis of more complex indole-hybrid scaffolds often requires multi-step pathways. These can involve a combination of the methods described above. For example, a new derivative of 2-[2-(1H-indol-1-yl)ethyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one was synthesized in a four-step sequence involving a Friedel-Crafts acylation, cyclization to form a pyridazinone ring, synthesis of 1-(2-bromoethyl)-1H-indole, and finally coupling of the two fragments. univ-ovidius.ro
Similarly, the synthesis of highly functionalized 1H-indole-2-carbonitriles has been achieved through cross-coupling reactions of 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles. nih.govnih.gov This approach utilizes Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-couplings to introduce a variety of substituents onto the indole core. nih.govnih.gov One-pot multistep syntheses have also been developed for the preparation of fluoroalkyl-substituted isoquinolines and fused pyridines from N-fluoroalkyl-1,2,3-triazoles, which could potentially be adapted for indole synthesis. rsc.org
Optimization of Reaction Conditions, Reagents, and Catalysts
The synthesis of this compound and its analogues predominantly relies on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. The optimization of these reactions is critical for achieving high yields and purity. Key areas of optimization include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Catalyst and Ligand Systems: In palladium-catalyzed Buchwald-Hartwig amination, the selection of the phosphine (B1218219) ligand is paramount. Studies have shown that sterically hindered, electron-rich ligands significantly enhance catalytic activity. For instance, ligands such as XPhos, SPhos, BrettPhos, and RuPhos have been reported to provide quantitative yields in certain amination reactions. The choice of palladium precursor can also be crucial; for example, using a pre-formed palladium-ligand complex like tBuXPhos Pd G3 can improve yields and allow for lower catalyst loadings compared to generating the catalyst in situ from sources like Pd₂(dba)₃.
For copper-catalyzed Ullmann-type reactions, optimization often involves screening different copper salts (e.g., CuI) and ligands. Diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, have proven effective in promoting the N-arylation of indoles with aryl halides. In some cases, ligand-free conditions have been developed, simplifying the reaction setup. For a one-pot tandem copper-catalyzed synthesis of multisubstituted indoles, a combination of CuI as the catalyst and Johnphos as the ligand was found to be optimal.
Bases and Solvents: The choice of base is another critical parameter. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions. In copper-catalyzed systems, inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently employed. The base's strength and solubility can significantly impact reaction efficiency.
The solvent plays a crucial role in both solubility and reactivity. Toluene is a common solvent for many N-arylation reactions. However, for specific applications, other solvents like dimethyl sulfoxide (B87167) (DMSO) or greener alternatives are explored. For example, in a copper-catalyzed synthesis of indoles from aryl iodides and enamines, DMSO was identified as the optimal solvent, leading to yields as high as 88%. rsc.org
The table below summarizes the optimization of various parameters in the synthesis of N-arylindoles.
Table 1: Optimization of Reaction Conditions for N-Arylindole Synthesis
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Finding |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu | Rapeseed Oil | N/A | Quantitative yields achieved with various modern phosphine ligands in a green solvent. researchgate.net |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 100 | Design of Experiments (DoE) methodology used to find optimal conditions, increasing yield. researchgate.net |
| Ullmann-type | CuI | Johnphos | KHCO₃ | DMSO | 130 | Optimal conditions for a one-pot tandem synthesis of multisubstituted indoles. rsc.org |
Advanced Synthetic Techniques and Green Chemistry Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of this compound and related compounds. These advanced techniques aim to reduce reaction times, minimize waste, and eliminate the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the N-arylation of indoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. researchgate.netnih.gov This technique has been successfully applied to both palladium- and copper-catalyzed coupling reactions. For example, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles combining Fischer indolisation and copper(I)-catalyzed N-arylation was developed, with a total reaction time of just 40 minutes. nih.gov This method uses an inexpensive and air-stable catalyst (Cu₂O) in ethanol, an environmentally benign solvent, without the need for specialized ligands or an inert atmosphere. nih.gov
Catalyst-free N-arylation of indoles with activated aryl halides, such as 2,4-difluorobenzene, has also been achieved under microwave irradiation in solvents like DMSO, affording moderate to good yields in as little as 25-40 minutes. researchgate.net The combination of solvent-free conditions with microwave heating further enhances the green credentials of these synthetic routes. nih.govorganic-chemistry.org
Solvent-Free Grinding Techniques
Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with a minimal amount of liquid (liquid-assisted grinding or LAG), represents a significant advance in solvent-free synthesis. researchgate.net This technique avoids the use of bulk organic solvents, thereby reducing waste and simplifying product isolation. High-energy ball milling is a common method used to facilitate these transformations. semanticscholar.org
The synthesis of N-substituted amines has been achieved using neat mechanochemical grinding, offering mild conditions, short reaction times, and isolation of products in excellent yields without the need for column chromatography. rsc.org This approach has been extended to the synthesis of indole derivatives. For instance, an eco-friendly, one-step mechanochemical synthesis of indole hybrid chalcones was developed using liquid-assisted grinding in a high-energy ball mill, requiring only a catalytic amount of ethanol and reaction times of 15-60 minutes. semanticscholar.org While not yet specifically documented for this compound, the principles of mechanochemical N-arylation offer a promising avenue for its future synthesis.
Catalytic Asymmetric Approaches for Chiral Indole Derivatives
While this compound itself is an achiral molecule, the broader class of N-arylindole derivatives includes many chiral compounds of significant interest, particularly those exhibiting axial chirality (atropisomerism). The synthesis of these chiral molecules requires asymmetric catalytic methods to control the enantioselectivity. acs.org
Organocatalysis has proven particularly effective in this area. Chiral phosphoric acids (CPAs) are a class of privileged organocatalysts that can facilitate the enantioselective synthesis of atropisomeric N-aryl heterocycles. rsc.orgnih.gov For example, CPAs have been used to catalyze the asymmetric dearomatization of indoles to produce chiral indolenines and fused indolines with excellent enantioselectivities. rsc.org Another strategy involves the asymmetric N-acylation of N-aminoindoles, catalyzed by chiral isothiourea, to generate N-N axially chiral indole compounds in high yields and enantioselectivities. rsc.org These methods highlight the potential to create structurally complex and stereochemically defined indole derivatives for applications in medicinal chemistry and materials science. nih.gov
Chromatographic and Crystallization Techniques for Product Isolation and Purification
The isolation and purification of this compound and its analogues from reaction mixtures are crucial steps to obtain materials of high purity. Standard laboratory techniques, including column chromatography and crystallization, are widely employed.
Chromatography: Column chromatography is the most common method for purification. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate. academie-sciences.fr The specific solvent system is chosen based on the polarity of the target compound and impurities to achieve optimal separation. For more challenging separations or for obtaining highly pure samples for analytical purposes, High-Performance Liquid Chromatography (HPLC), often in a semi-preparative mode, is utilized. mdpi.com The progress of the purification is monitored by Thin-Layer Chromatography (TLC) or analytical HPLC/LC-MS.
Crystallization: Following chromatographic purification, crystallization is often used to obtain the final product in a highly pure, crystalline form. This is typically achieved by dissolving the compound in a suitable hot solvent or solvent mixture and allowing it to cool slowly. The choice of solvent is critical; for example, N-aryl-2,2′-biindoles have been crystallized by slow evaporation from a dichloromethane/methanol solution. Recrystallization can also be a powerful technique for enriching the enantiomeric ratio of chiral compounds. For instance, atropisomeric N-aryl 1,2,4-triazoles synthesized with moderate enantiomeric ratios were enriched to ≥99:1 er through recrystallization. nih.gov The resulting crystals can be analyzed by X-ray diffraction to confirm the molecular structure.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise environment of each proton and carbon atom can be determined.
The ¹H NMR spectrum of 1-(2,4-Difluorophenyl)-1H-indole would display distinct signals for each of the nine unique protons. The protons on the indole (B1671886) ring and the difluorophenyl ring would resonate in the aromatic region, typically between 6.5 and 8.5 ppm.
The protons on the indole core (H-2, H-3, H-4, H-5, H-6, and H-7) would show characteristic splitting patterns. For instance, H-3 would likely appear as a doublet, coupled to H-2. The protons of the benzene (B151609) portion of the indole (H-4, H-5, H-6, H-7) would exhibit a more complex pattern of doublets and triplets.
The protons on the 2,4-difluorophenyl ring would also present a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The fluorine atoms would influence the chemical shifts of the adjacent protons, causing them to resonate at predictable positions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.0 - 7.5 | d | 3.0 - 3.5 |
| H-3 | 6.5 - 7.0 | d | 3.0 - 3.5 |
| H-4 | 7.5 - 8.0 | d | 7.5 - 8.5 |
| H-5 | 7.0 - 7.5 | t | 7.0 - 8.0 |
| H-6 | 7.0 - 7.5 | t | 7.0 - 8.0 |
| H-7 | 7.5 - 8.0 | d | 7.5 - 8.5 |
| H-3' | 7.0 - 7.4 | m | - |
| H-5' | 7.0 - 7.4 | m | - |
Note: The predicted data is based on analogous structures and may vary from experimental values.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each of the 14 carbon atoms in This compound would produce a distinct signal. The carbons of the indole and difluorophenyl rings would resonate in the downfield region (typically 100-165 ppm). The presence of the electronegative fluorine and nitrogen atoms would significantly influence the chemical shifts of the carbons to which they are attached. The carbons bonded to fluorine would also exhibit C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 120 - 125 |
| C-3 | 100 - 105 |
| C-3a | 128 - 132 |
| C-4 | 120 - 124 |
| C-5 | 121 - 125 |
| C-6 | 122 - 126 |
| C-7 | 110 - 115 |
| C-7a | 135 - 140 |
| C-1' | 125 - 130 (d, JC-F) |
| C-2' | 160 - 165 (d, JC-F) |
| C-3' | 104 - 108 (d, JC-F) |
| C-4' | 162 - 167 (d, JC-F) |
| C-5' | 112 - 116 (d, JC-F) |
Note: The predicted data is based on analogous structures and may vary from experimental values. 'd' indicates a doublet due to C-F coupling.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of This compound would show characteristic absorption bands for the various bonds present. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring would likely be observed around 1300-1360 cm⁻¹. Crucially, the strong C-F stretching vibrations of the difluorophenyl group would be prominent in the fingerprint region, typically between 1100 and 1250 cm⁻¹. wpmucdn.comresearchgate.net
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1300 - 1360 | Medium |
Note: The predicted data is based on characteristic vibrational frequencies of functional groups.
FT-Raman spectroscopy provides complementary information to FT-IR. While no specific experimental FT-Raman data for This compound has been found, it is expected that the symmetric vibrations of the aromatic rings would be particularly strong in the Raman spectrum. The C=C stretching vibrations of the indole and phenyl rings would give rise to intense bands.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For This compound , with a molecular formula of C₁₄H₉F₂N, the expected exact mass is approximately 229.07 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings. This would lead to characteristic fragment ions corresponding to the indole cation (m/z 116 or 117) and the difluorophenyl cation (m/z 113). Further fragmentation of the indole ring is also a possibility. scirp.orgnist.govlibretexts.org
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 229 | [M]⁺ (Molecular Ion) |
| 117 | [C₈H₇N]⁺ |
| 116 | [C₈H₆N]⁺ |
Note: The predicted fragmentation is based on common fragmentation pathways for N-aryl indoles.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can confirm the molecular formula of a compound.
For this compound (Molecular Formula: C₁₄H₉F₂N), the expected monoisotopic mass would be calculated and compared against the experimental value. For instance, studies on related indole derivatives utilize techniques like HRMS-ESI⁺ (High-Resolution Mass Spectrometry with Electrospray Ionization in positive mode) to confirm their structures. In such cases, the observed m/z for the protonated molecule [M+H]⁺ would be expected to match the calculated value with minimal error, typically in the parts-per-million (ppm) range. However, specific HRMS data for this compound is not present in the surveyed literature.
Table 1: Illustrative HRMS Data for a Generic Indole Derivative (Note: This table is for illustrative purposes as specific data for this compound is not available.)
| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Error (ppm) | Ionization Mode |
| C₁₄H₁₀F₂N⁺ | 229.0703 | Data not available | Data not available | ESI⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing them to be ionized directly from solution into the gas phase with minimal fragmentation. In the context of this compound, ESI-MS would typically be used to identify the protonated molecular ion, [M+H]⁺.
The technique is sensitive and can provide information about the formation of adducts or dimers, such as [2M+H]⁺, which has been observed in the ESI mass spectra of other indole compounds. The specific fragmentation pattern of this compound under ESI-MS/MS conditions, which involves isolating the parent ion and inducing fragmentation, would yield structural information about the bond between the difluorophenyl ring and the indole nitrogen, as well as the stability of the heterocyclic system. Despite its utility, specific ESI-MS spectra for this compound are not publicly documented.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for analyzing the purity of a synthesized compound and for studying its metabolic fate in biological systems.
A typical LC-MS method for an indole derivative would involve a reverse-phase column (like a C18 column) and a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with an acid additive like formic acid to improve ionization. ebi.ac.uknist.gov The mass spectrometer, operating in a mode like ESI, would then detect the compound as it elutes from the column. While LC-MS/MS methods have been developed for quantifying indole itself and various indole alkaloids, a specific protocol and corresponding data for this compound are not described in available research. ebi.ac.uknist.govnih.gov
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction for Definitive Structure Elucidation
To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
Studies on structurally similar N-aryl indoles and compounds containing the 1-(2,4-difluorophenyl) moiety have successfully used this method to confirm their molecular structures. acs.org The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. However, a search of crystallographic databases reveals no deposited crystal structure for this compound.
Table 2: Representative Single Crystal X-ray Diffraction Data Fields (Note: This table illustrates the type of data obtained from X-ray crystallography; no values are available for the target compound.)
| Parameter | Value |
| Chemical Formula | C₁₄H₉F₂N |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | Data not available |
Analysis of Absolute Configuration and Intermolecular Interactions in Crystal Lattices
While this compound is not chiral and therefore does not have an absolute configuration, X-ray crystallography would provide invaluable insights into its solid-state conformation and intermolecular interactions. The analysis would reveal the dihedral angle between the plane of the indole ring and the 2,4-difluorophenyl ring, which is a key conformational feature.
Furthermore, the crystal packing could be analyzed to identify non-covalent interactions, such as C-H···π or π-π stacking interactions, which govern the supramolecular architecture. In related fluorinated compounds, weak hydrogen bonds involving the fluorine atoms (C-H···F) have also been observed. acs.org These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility. Lacking the primary crystal structure, this analysis remains speculative for this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern molecular modeling, allowing for the detailed study of molecular properties based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium or optimized geometry.
For 1-(2,4-Difluorophenyl)-1H-indole, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be performed to find the geometry with the minimum total energy. mdpi.comresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting data provides the precise spatial coordinates of each atom, offering a foundational understanding of the molecule's shape. The final output would include the total electronic energy and the optimized values for all geometric parameters. researchgate.net These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. rsc.org
Table 1: Illustrative Example of Optimized Geometrical Parameters Presentation This table demonstrates how optimized geometrical parameters for a molecule like this compound would be presented. Note: The values below are for illustrative purposes and are not actual calculated data for this molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-N1 | 1.39 Å |
| Bond Length | N1-C9 | 1.42 Å |
| Bond Angle | C1-N1-C9 | 125.7° |
| Dihedral Angle | C2-C1-N1-C9 | 179.9° |
The presence of a rotatable single bond between the indole (B1671886) and the difluorophenyl rings allows for different spatial orientations, or conformations, of the two ring systems relative to each other. Conformational analysis using Potential Energy Surface (PES) scans is employed to explore these possibilities.
A PES scan for this compound would involve systematically rotating one ring system relative to the other around the central C-N bond and calculating the molecule's energy at each incremental step. acs.org Plotting the energy as a function of the dihedral angle reveals the energy profile of the rotation. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. This analysis is crucial for identifying the most likely shape the molecule will adopt and understanding its structural flexibility. acs.org
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. acs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. youtube.com A large energy gap suggests high stability and low reactivity, whereas a small gap points to a molecule that is more easily polarized and more reactive. youtube.com Analysis of the spatial distribution of the HOMO and LUMO reveals which parts of the molecule are involved in electron donation and acceptance. For instance, calculations would show how the electron density of these orbitals is distributed across the indole and difluorophenyl rings. This information is key to understanding charge transfer interactions within the molecule, which are responsible for its electronic transitions and optical properties. youtube.com
Table 2: Example Presentation of Frontier Orbital Energies This table shows how frontier orbital energy data would be displayed. Note: These values are illustrative.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
To predict how a molecule will interact with other chemical species, computational chemists use reactivity descriptors. The Molecular Electrostatic Potential (MEP) and Fukui functions are two such powerful tools.
The MEP map visualizes the electrostatic potential on the surface of the molecule. acs.org Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. acs.org For this compound, an MEP map would likely show negative potential around the nitrogen atom of the indole ring and the fluorine atoms, highlighting them as potential sites for interaction with electrophiles.
Fukui functions provide a more quantitative, atom-specific measure of reactivity. They are used to identify which atoms within the molecule are most likely to accept or donate an electron. The function ƒ+ indicates the propensity for nucleophilic attack on an atom, while ƒ- indicates the propensity for electrophilic attack. By calculating these values for each atom, one can create a detailed ranking of reactive sites within the molecule.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method provides insights into the distribution of electron density in the molecule.
NBO analysis calculates the charge distribution, revealing the natural atomic charge on each atom. More importantly, it quantifies the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, are a measure of electron delocalization and are key to understanding molecular stability. The analysis outputs the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would elucidate the electronic communication between the indole ring, the nitrogen atom, and the difluorophenyl ring.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the behavior of this compound over time. While specific MD studies on this molecule were not found, this approach would typically be used to investigate its interactions with its environment, such as a solvent or a biological macromolecule. By simulating the movements of all atoms over a period, MD can provide insights into conformational dynamics, solvation processes, and binding mechanisms that are not accessible from static calculations alone.
Molecular Docking Studies for Ligand-Target Interactions
There is no specific information available in the search results regarding molecular docking studies conducted on the compound this compound.
Analysis of Protein-Ligand Interaction Diagrams and Binding Modes
There is no information available in the search results concerning the analysis of protein-ligand interaction diagrams or the specific binding modes of this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Specific molecular dynamics simulations focusing on the conformational dynamics and stability of this compound are not described in the provided search results.
Biological Activity and Molecular Mechanism of Action Studies
Reported Biological Activities of Indole (B1671886) and Difluorophenyl Indole Derivatives
Indole derivatives are recognized for their significant antimicrobial properties against a broad spectrum of pathogens. nih.gov The emergence of multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), has spurred the development of new antimicrobial agents, with indole-based compounds showing considerable promise. nih.gov
Studies have demonstrated that certain indole derivatives exhibit potent activity against various bacteria and fungi. For instance, new indole derivatives incorporating 1,2,4-triazole (B32235), 1,3,4-thiadiazole, and hydrazinecarbothioamide moieties have been synthesized and evaluated for their antimicrobial efficacy. nih.govresearchgate.net These compounds displayed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.govresearchgate.net Notably, an indole-triazole derivative, compound 3d, emerged as a particularly promising lead for both antibacterial and antifungal applications. nih.govresearchgate.net
The mechanism of action for some indole derivatives against Staphylococcus aureus is linked to the inhibition of the NorA efflux pump, a key contributor to antibiotic resistance. nih.gov Specifically, 5-nitro-2-phenylindole has been identified as a promising lead structure that can enhance the susceptibility of S. aureus to ciprofloxacin (B1669076). nih.gov
Furthermore, indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and Candida krusei, with low MIC values. nih.gov The combination of the indole scaffold with a 1,2,4-triazole ring is a popular strategy in the design of new antimicrobial and antifungal agents. doaj.org In fact, a number of fluorophenyl-containing 1,2,4-triazole derivatives have demonstrated moderate antimicrobial and significant antifungal effects. doaj.org
Interactive Data Table: Antimicrobial Activity of Indole Derivatives
| Compound Type | Target Microorganism | Activity/MIC Value | Reference |
|---|---|---|---|
| Indole-triazole, -thiadiazole, -carbothioamide derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | nih.govresearchgate.net |
| Indole-triazole derivative (compound 3d) | MRSA, C. albicans, C. krusei | More effective than ciprofloxacin against MRSA | nih.gov |
| Indole-linked triazole derivatives | C. albicans, C. krusei | Excellent antifungal activity | nih.gov |
The indole framework is a key pharmacophore in the development of anticancer agents. nrfhh.com Indole phytoalexins and their analogs, for example, have demonstrated significant potential in cancer therapy. nih.gov Brassinin, a notable phytoalexin, induces apoptosis, autophagy, and paraptosis by activating the MAPK signaling pathway and triggers the production of reactive oxygen species (ROS), which contributes to its antitumor effects. nih.gov
Numerous synthetic indole derivatives have also been investigated for their anticancer properties. A study on new dipeptide-indole conjugates revealed that some of these compounds exhibited better activity against ovarian (A2780) and breast (MCF-7) cancer cell lines than the standard drug docetaxel (B913). researchgate.net Similarly, a series of indolyl 1,2,4-triazole derivatives showed promising cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values ranging from 0.891 to 36.4 μM and 1.91 to 81.46 μM, respectively. nih.gov The design of these compounds was inspired by the structural features of FDA-approved CDK4/6 inhibitors. nih.gov
Furthermore, the 2,2′-biindole core, found in various natural products with antitumor properties, has been a target for synthetic chemists. acs.org The development of new synthetic strategies to access N-aryl-2,2′-biindoles is crucial for exploring their full therapeutic potential. acs.org
Interactive Data Table: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Dipeptide-indole conjugates | A2780 (ovarian), MCF-7 (breast) | Better activity than docetaxel at certain concentrations. | researchgate.net |
| Indolyl 1,2,4-triazole derivatives | MCF-7, MDA-MB-231 (breast) | Promising cytotoxic activity, with IC50 values in the micromolar range. | nih.gov |
| Brassinin (Phytoalexin) | Various | Induces apoptosis, autophagy, and paraptosis. | nih.gov |
Indole and its derivatives have been widely explored for their anti-inflammatory properties. nrfhh.com The anti-inflammatory effects of these compounds are often attributed to their ability to modulate various inflammatory pathways and mediators.
A study evaluating a range of synthetic indole derivatives identified two compounds, N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (3a-II) and N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (4a-II), as having significant anti-inflammatory, analgesic, and anti-pyretic effects. nih.gov Another study on 1,5-disubstituted indole derivatives reported anti-inflammatory activity ranging from 12.12% to 65.51% inhibition. researchgate.net Certain compounds in this series showed more potent activity than the standard drug indomethacin. researchgate.net
The combination of an indole ring with other heterocyclic systems, such as imidazole[2,1-b]thiazole, has led to the development of potent anti-inflammatory agents. nih.gov Derivatives of indole-2-formamide benzimidazole[2,1-b]thiazole have been shown to effectively inhibit the release of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov
Interactive Data Table: Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| N-(4′-Chlorophenyl) & N-(4′-Methylphenyl) indole derivatives | In vivo (albino mice) | Significant anti-inflammatory, analgesic, and anti-pyretic effects. | nih.gov |
| 1,5-Disubstituted indole derivatives | In vivo | Anti-inflammatory activity ranging from 12.12% to 65.51% inhibition. | researchgate.net |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | In vitro (RAW264.7 cells) | Effective inhibition of NO, IL-6, and TNF-α release. | nih.gov |
Indole-based compounds have emerged as promising candidates for the treatment of neurodegenerative diseases due to their neuroprotective properties. nrfhh.com These effects are often linked to their antioxidant capacity and ability to modulate pathways involved in neuronal cell death.
A study on marine-derived indole-based 1,2,4-oxadiazole (B8745197) derivatives, inspired by the natural product phidianidine, identified several analogs with good in vitro neuroprotective effects against amyloid-β25-35 (Aβ25-35)-, hydrogen peroxide (H2O2)-, and oxygen-glucose deprivation (OGD)-induced neurotoxicity in SH-SY5Y cells. nih.gov The structure-activity relationship study indicated that the substituent groups on the benzene (B151609) ring play a crucial role in their bioactivity. nih.gov
Furthermore, a biochemical study on indole-based compounds demonstrated their potential to protect against Aβ-induced cytotoxicity in neuroblastoma cells. nih.gov These compounds not only increased mitochondrial activity but also significantly reduced the release of lactate (B86563) dehydrogenase (LDH), indicating a reduction in neuroinflammation. nih.gov Another study investigating a novel compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one, revealed its neuroprotective effects in a zebrafish model of epilepsy, which were attributed to the scavenging of reactive oxygen species and anti-epileptic activities. researchgate.net
The antioxidant activity of indole derivatives is a well-documented aspect of their pharmacological profile. nrfhh.com This property is crucial for their therapeutic potential in various diseases associated with oxidative stress.
A study on substituted 2-phenyl-1H-indoles reported that compounds with electron-donating substituents were better antioxidants. ijpsonline.com Specifically, 2-(4-aminophenyl)indoles, such as the 6-fluoro analogue, showed potent antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays, comparable to the reference standard melatonin. nih.gov The antioxidant properties of ethenyl indoles have also been investigated, revealing that those with electron-donating substituents exhibit antioxidant activity comparable to vitamin E. rsc.org The proposed mechanism involves a hydrogen and/or electron and proton transfer to quench free radicals. rsc.orgresearchgate.net
In a study of dipeptide-indole conjugates, while their anticancer activity was notable, their antioxidant potencies were found to be low in the tested assays compared to standard antioxidants. researchgate.net This highlights the diverse and specific structure-activity relationships governing the different biological activities of indole derivatives.
Interactive Data Table: Antioxidant Activity of Indole Derivatives
| Compound/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| Substituted 2-phenyl-1H-indoles | Phosphomolybdenum reduction, DPPH scavenging | Compounds with electron-donating substituents were better antioxidants. | ijpsonline.com |
| 2-(4-Aminophenyl)indoles (e.g., 6-fluoro analogue) | DPPH and superoxide radical scavenging | Potent antioxidant activity, comparable to melatonin. | nih.gov |
| Ethenyl indoles | DPPH assay | Ethenyls with electron-donating substituents showed antioxidant properties comparable to vitamin E. | rsc.org |
The versatility of the indole scaffold extends to a range of other pharmacological activities. Indole derivatives have been reported to possess anti-HIV, antimalarial, antitubercular, and antidiabetic properties, among others. nih.gov
In the context of anti-HIV research, N-substituted indoles have been investigated as HIV integrase inhibitors. nih.gov A fluoro N-benzyl-substituted indole was reported as a noteworthy integrase inhibitor with an IC50 of 0.2 μM against the wild-type strain. nih.gov However, a 2,4-difluorobenzyl analog showed reduced activity, possibly due to steric hindrance. nih.gov
Indole alkaloids isolated from various plant sources have demonstrated a wide spectrum of biological activities. For example, geissolosimine, isolated from the stem bark of Geissospermum vellosii, exhibited significant antiplasmodial activity against Plasmodium falciparum, suggesting its potential as a lead for antimalarial drug discovery. nih.gov
Furthermore, indole derivatives have been explored for their potential in treating tuberculosis and diabetes. The diverse pharmacological profile of indole-containing compounds underscores their importance as a privileged structure in drug discovery and development. nrfhh.com
Identification and Characterization of Biological Targets and Pathways
The indole nucleus, a prevalent scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents. The specific derivative, 1-(2,4-Difluorophenyl)-1H-indole, has been the subject of various studies to elucidate its interactions with biological systems. Research has focused on its potential to modulate the activity of several key enzymes and pathways, highlighting its diverse pharmacological profile.
Enzyme Inhibition Mechanisms
The biological activity of this compound and its derivatives is often attributed to their ability to inhibit specific enzymes. These interactions are crucial for their potential therapeutic effects, which span antifungal, anti-inflammatory, and anticancer activities.
The ergosterol (B1671047) biosynthesis pathway is a critical target for antifungal agents. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to fungal cell death. One of the key enzymes in this pathway is Lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.
Derivatives of this compound have been investigated for their antifungal properties, which are linked to the inhibition of CYP51. The 2,4-difluorophenyl group is a common feature in several commercial azole antifungal drugs and is known to coordinate with the heme iron of the CYP51 enzyme, thereby inhibiting its function. This interaction blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.
Phospholipase A2 (PLA2) enzymes are involved in various inflammatory processes through the release of arachidonic acid from cell membranes, which is a precursor for eicosanoids like prostaglandins (B1171923) and leukotrienes. The modulation of PLA2 activity is a key target for anti-inflammatory therapies.
While direct studies on this compound's effect on PLA2 are limited, related indole derivatives have demonstrated the ability to modulate phospholipase A2-like activity. The planar indole ring system can interact with the enzyme's active site or allosteric sites, influencing its catalytic function.
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.
Research into indole-based compounds has revealed their potential as COX inhibitors. The selectivity towards COX-2 is a desirable trait in anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The this compound scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. The diaryl substitution pattern, with the difluorophenyl group at the 1-position of the indole, is a common structural motif in many selective COX-2 inhibitors.
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity has been implicated in several diseases, including neurodegenerative disorders, diabetes, and cancer.
Certain indole derivatives have been identified as potent inhibitors of GSK-3β. The planar indole ring can act as a scaffold to position key pharmacophoric groups that interact with the ATP-binding pocket of the enzyme. While specific data on this compound as a direct GSK-3β inhibitor is not extensively documented, the structural motif is relevant in the design of compounds targeting this kinase.
The versatility of the this compound scaffold has led to its exploration as an inhibitor of a wide range of other enzymes implicated in various diseases.
Protein Kinase C-theta (PKC-θ): This kinase is primarily expressed in T-cells and is involved in T-cell activation, making it a target for autoimmune diseases.
AKT1 (Protein Kinase B): A key node in cell signaling pathways that promote cell survival and growth, often dysregulated in cancer.
Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in cell growth, proliferation, and survival. PI3K inhibitors are being actively investigated as anticancer agents.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
HIV-1 Integrase: An essential enzyme for the replication of the human immunodeficiency virus (HIV).
Histone Deacetylase (HDAC): Enzymes that play a critical role in the epigenetic regulation of gene expression and are targets for cancer therapy.
Topoisomerase II: An enzyme that is essential for DNA replication and is a target for several anticancer drugs.
Telomerase: An enzyme that maintains the length of telomeres and is overexpressed in the majority of cancer cells, contributing to their immortality.
The 1-(2,4-difluorophenyl) moiety can contribute to the binding affinity of indole-based inhibitors to the active sites of these diverse enzymes through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions.
Table of Enzyme Inhibition Data
| Enzyme Target | Compound Class | Key Findings |
| Lanosterol 14α-demethylase (CYP51) | Azole antifungals with 1-(2,4-difluorophenyl) group | The difluorophenyl group coordinates with the heme iron, inhibiting ergosterol biosynthesis. |
| Cyclooxygenase-2 (COX-2) | Diarylheterocycles including indole derivatives | The this compound scaffold is a key feature in many selective COX-2 inhibitors. |
Receptor Binding Studies and Allosteric Modulation (e.g., Cannabinoid Receptor 1 (CB1))
The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a key target in drug discovery due to its role in numerous physiological processes. unc.eduresearchgate.netnih.gov While direct binding studies on this compound are not extensively documented in the provided literature, its structural similarity to known indole-based allosteric modulators offers significant insight. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a novel therapeutic approach that can avoid the side effects associated with direct agonists or antagonists. unc.eduresearchgate.net
Research into indole-2-carboxamide derivatives, such as ORG27569, has been pivotal in demonstrating that the CB1 receptor possesses an allosteric binding site that can be targeted by small molecules. nih.govescholarship.org These modulators exhibit complex pharmacology. For instance, in equilibrium binding assays, compounds like ORG27569 were found to significantly enhance the binding of the CB1 receptor agonist [³H]CP 55,940, indicating a positive allosteric modulation (PAM) of agonist binding. nih.gov Conversely, these same compounds caused a decrease in the binding of the CB1 inverse agonist [³H]SR 141716A, demonstrating negative allosteric modulation (NAM) in this context. nih.gov
Despite increasing agonist binding affinity, these compounds function as insurmountable antagonists in functional assays, reducing the maximum effect (Emax) of CB1 agonists. nih.gov This suggests they induce a conformational change in the receptor that favors agonist binding but prevents the receptor from initiating a functional response. nih.gov Another structurally distinct allosteric modulator, PSNCBAM-1, shows a similar profile of enhancing agonist binding while antagonizing G-protein coupling. escholarship.org This dual property of enhancing binding while inhibiting function is a hallmark of certain CB1 allosteric modulators.
Table 1: Allosteric Modulation of CB1 Receptor by Indole-Related Compounds
| Compound | Effect on Agonist ([³H]CP 55,940) Binding | Effect on Inverse Agonist ([³H]SR 141716A) Binding | Functional Outcome | Reference |
|---|---|---|---|---|
| ORG27569 | Increased binding (Positive cooperativity) | Decreased binding (Negative cooperativity) | Antagonism of agonist-induced G-protein coupling | nih.gov |
| ORG27759 | Increased binding (Positive cooperativity) | Decreased binding (Negative cooperativity) | Antagonism of agonist-induced G-protein coupling | nih.gov |
| ORG29647 | Increased binding (Positive cooperativity) | Decreased binding (Negative cooperativity) | Antagonism of agonist-induced G-protein coupling | nih.gov |
| PSNCBAM-1 | Increased binding | - | Antagonism of agonist-induced G-protein coupling | escholarship.org |
Modulation of Specific Intracellular Signaling Pathways (e.g., p38 MAPK pathway)
The mitogen-activated protein kinase (MAPK) pathways are crucial intracellular signaling cascades that regulate fundamental cellular processes such as proliferation, apoptosis, and stress responses. mdpi.commdpi.com The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory signals. mdpi.comnih.gov
While direct studies linking this compound to the p38 MAPK pathway are scarce, the pathway's known role in the function of immune cells, where CB1 receptors are also expressed, suggests a potential for indirect modulation. semanticscholar.org For example, the p38 pathway is a key regulator of macrophage function and is involved in the production of inflammatory cytokines like IL-1β. semanticscholar.orgnih.gov Ionizing radiation has been shown to increase IL-1β production in macrophages through a p38 MAPK-NLRC4-caspase-1 pathway. semanticscholar.org Given that cannabinoid receptor modulators can affect immune cell function, it is plausible that a compound like this compound could influence cellular responses governed by p38 MAPK signaling, although this remains an area for further investigation.
Chemical-Target Interactions and Protein-Ligand Interactions
The interaction between a ligand like this compound and its protein target is dictated by its specific chemical features. The indole nucleus and the substituted phenyl ring are critical for these interactions.
The Indole Ring: The indole ring, a core component of the amino acid tryptophan, is frequently involved in various non-covalent interactions within proteins. mdpi.com Its large, electron-rich aromatic system can participate in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or another tryptophan) in the binding pocket. researchgate.net Furthermore, the indole nitrogen can act as a hydrogen bond donor, while the aromatic system's quadrupole moment allows for favorable cation-π interactions with positively charged residues like arginine and lysine. mdpi.com
The 2,4-Difluorophenyl Group: The fluorine atoms on the phenyl ring significantly influence its interaction profile. Fluorine is highly electronegative, acting as an electron-withdrawing group that reduces the electron density of the aromatic ring. nih.gov This modulation of the ring's electrostatic potential can alter or weaken potential π-stacking interactions. nih.gov However, fluorine can also contribute favorably to binding affinity. It can participate in weak hydrogen bonds with suitable donor groups on the protein and can influence the organization of water molecules within the binding site, which can have a net positive or negative effect on binding thermodynamics. nih.gov The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance binding affinity and metabolic stability. researchgate.net
Structure-Activity Relationship (SAR) Studies
SAR studies investigate how modifications to a molecule's structure alter its biological activity, providing a roadmap for designing more potent and selective compounds.
Influence of Fluorine Atoms on Binding Affinity and Selectivity
The introduction of fluorine into a drug candidate can profoundly affect its pharmacokinetic properties and binding affinity. researchgate.net The effect of fluorination is highly context-dependent. In some cases, adding fluorine increases binding affinity to the target protein. researchgate.net For example, studies on certain inhibitors have shown that a fluorine atom can improve Ki values. researchgate.net This enhancement can be attributed to favorable interactions, such as hydrogen bonding or productive disruption of water networks at the protein-ligand interface. nih.gov
However, the strong electron-withdrawing nature of fluorine can also be detrimental. By altering the electronics of an aromatic ring, it may weaken crucial π-stacking interactions. nih.gov In a series of synthetic cannabinoids, a fluorinated analogue was found to be less potent than its non-fluorinated counterpart, demonstrating that lipophilic character can sometimes be more important for activity at certain targets. nih.gov The precise impact of the 2,4-difluoro substitution on this compound's affinity and selectivity for the CB1 receptor would depend on the specific topology and amino acid composition of the allosteric binding pocket.
Impact of Phenyl Group Substituents (e.g., 2,4-difluorophenyl, 2,4-dichlorophenyl) on Lipophilicity and Target Engagement
The nature and position of substituents on the phenyl ring are critical determinants of a compound's activity. In a series of 1-pentyl-3-phenylacetylindoles, in vivo potency was highly correlated with CB1 receptor affinity, and the position of the substituent on the phenyl ring was a more critical factor than the type of substituent. nih.gov Specifically, compounds with substituents at the 2- or 3-position of the phenyl ring were potent, whereas those with 4-substituents were weak or inactive. nih.gov
Table 2: Structure-Activity Relationship of the Phenyl Ring Substituent
| Parent Scaffold | Phenyl Substituent | Target | Effect on Activity | Reference |
|---|---|---|---|---|
| Phenylacetylindole | 2- or 3-position (Cl, F, OCH₃) | CB1 Receptor | Efficacious with good potency | nih.gov |
| Phenylacetylindole | 4-position (Cl, F, OCH₃) | CB1 Receptor | Poor potency or inactive | nih.gov |
| Pyrazole | 2,4-dichlorophenyl | CB1 Receptor | High affinity antagonist/inverse agonist (AM251) | nih.gov |
Effects of Substitutions on the Indole Ring on Potency and Selectivity
The indole ring itself is a key pharmacophore that can be modified to tune a compound's potency and selectivity. SAR analyses of various indole-containing compounds have revealed that the position of substituents on this ring system is crucial.
For instance, in one study on indole derivatives, substitution at the C-5 position of the indole ring was found to enhance anti-tumor activity, whereas substitution at the C-7 position greatly reduced it. nih.gov The nature of the substituent also matters, with an activity sequence for anti-proliferative effects at the C-6 position being: 6-OCH₃ > 6-F > 6-Br > 5-OCH₃ > 6-Cl > 5-Cl > 5-H. nih.gov In studies of metabolites of the synthetic cannabinoid JWH-073, hydroxylation at different positions on the indole ring resulted in compounds with activities ranging from partial agonism to competitive neutral antagonism at the CB1 receptor. ku.edu This demonstrates that even a small modification like the addition of a hydroxyl group can dramatically alter the functional profile of the molecule. Furthermore, research has shown that replacing the indole core with an indazole ring system can, in some cases, lead to higher binding affinity at cannabinoid receptors. nih.gov
Table 3: Structure-Activity Relationship of the Indole Ring Substitutions
| Compound Class | Position of Substitution | Effect on Activity | Reference |
|---|---|---|---|
| Indole Derivatives | C-5 | Enhanced anti-tumor activity | nih.gov |
| Indole Derivatives | C-7 | Greatly reduced anti-proliferative activity | nih.gov |
| Indole Derivatives | C-6 | Activity sequence: OCH₃ > F > Br > Cl | nih.gov |
| JWH-073 Metabolites | Hydroxylation at C4, C6, C7 | Varied from partial agonist to neutral antagonist | ku.edu |
Contribution of Linker and Other Peripheral Moieties (e.g., triazole, acetamide) to Biological Activity
The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature of the linker and other peripheral moieties attached to the core structure. Extensive research has focused on elucidating the structure-activity relationships (SAR) to optimize the therapeutic potential of these compounds, particularly as antifungal agents. The triazole ring has been a central element in many potent derivatives, while the acetamide (B32628) group has also been explored as a key structural component.
The Critical Role of the Triazole Linker in Antifungal Activity
The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, and its incorporation into this compound derivatives is crucial for their mechanism of action. nih.govresearchgate.net These triazole-containing compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The nitrogen atoms within the triazole ring coordinate with the heme iron atom in the active site of CYP51, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately inhibits fungal growth. nih.gov
The substitution pattern on the core structure, in conjunction with the triazole linker, plays a pivotal role in determining the antifungal potency. For instance, in a series of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol derivatives, the position of the indole attachment and the substituents on it have been shown to be critical. One notable derivative, compound 8g , which features a 2,4-dichlorophenyl group instead of a difluorophenyl group, has demonstrated broad-spectrum antifungal activity, particularly against Candida species that have low susceptibility to fluconazole. nih.gov This compound exhibited potent inhibition of ergosterol biosynthesis, underscoring the efficacy of the triazole-indole hybrid structure. nih.gov
Further studies on related structures have provided more detailed SAR insights. For example, in a series of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, the majority of compounds exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 199.0 to 381.0 ng/mL. nih.gov However, these were found to be weaker inhibitors compared to their indol-5-ylmethylamino analogs, indicating that the point of attachment and the nature of the linker to the indole ring are critical for optimal activity. nih.gov
The antifungal activity of these compounds is also influenced by other peripheral moieties. For example, in a series of indole-triazole conjugates, compounds with a chloro substituent on the indole ring showed beneficial activity. nih.gov Specifically, an indole-triazole derivative designated as compound 3d showed excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and C. krusei. nih.gov
The following table summarizes the antifungal activity of selected triazole-containing indole derivatives against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 8g (a 2,4-dichlorophenyl analog) | Candida glabrata | 0.25 (MIC90) | nih.gov |
| Candida krusei | 0.125 (MIC90) | nih.gov | |
| Candida albicans | 0.5 (MIC90) | nih.gov | |
| Indol-3-ylmethylamino derivatives | Candida albicans | 0.199 - 0.381 | nih.gov |
| 3d | Candida krusei | - | nih.gov |
MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Note: Compound 8g is a 2,4-dichlorophenyl analog, closely related to the this compound scaffold.
The Influence of the Acetamide Moiety
The acetamide moiety has also been investigated as a linker and a key functional group in various biologically active molecules, including indole derivatives. While direct comparative studies of acetamide versus triazole linkers on the this compound scaffold for antifungal activity are not extensively documented, the role of the acetamide group in other contexts provides valuable insights.
In a study of 1,2,4-triazole derivatives bearing a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide unit, certain compounds with strongly electron-withdrawing substituents on the benzene ring of the acetamide portion showed enhanced antibacterial activity. nih.gov This suggests that the electronic properties of peripheral groups attached to the acetamide linker can significantly modulate biological activity.
Furthermore, research on indole-3-acetamides has demonstrated their potential as antihyperglycemic and antioxidant agents. nih.gov In this series, the nature and position of substituents on the phenyl ring of the acetamide moiety were found to be critical for activity, with a para-fluoro substituted compound being the most active α-amylase inhibitor. nih.gov
While the primary focus for antifungal derivatives of this compound has been on the triazole linker due to its well-defined mechanism of action, the acetamide moiety represents a versatile structural component that can be tailored to influence a range of biological activities. Its ability to participate in hydrogen bonding and its synthetic tractability make it a valuable linker for further exploration in the design of novel therapeutic agents based on this indole scaffold.
Medicinal Chemistry and Early Drug Discovery Applications
Lead Compound Identification and Validation Strategies
A lead compound is a chemical entity that demonstrates promising biological activity and serves as the foundation for further optimization in the drug discovery process. solubilityofthings.com The identification of lead compounds can originate from various sources, including natural products, existing drugs, or high-throughput screening of compound libraries. youtube.comsigmaaldrich.com For derivatives of 1-(2,4-difluorophenyl)-1H-indole, lead identification often involves screening against specific biological targets implicated in disease.
Strategies for identifying and validating lead compounds incorporating the this compound moiety include:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large and diverse chemical libraries against a specific biological target to identify "hits." sigmaaldrich.com These initial hits, which may include this compound derivatives, are then subjected to further validation to confirm their activity and establish a preliminary structure-activity relationship (SAR).
Fragment-Based Drug Discovery (FBDD): In this approach, smaller, low-molecular-weight fragments are screened for binding to the target protein. Hits from these screens can then be grown or linked together to create more potent lead compounds. The this compound core could be identified as a key fragment that can be elaborated upon.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how well compounds, including those with the this compound scaffold, will bind to the target's active site. sigmaaldrich.com This in silico approach helps prioritize which compounds to synthesize and test. mdpi.com
Analogs of Known Ligands: If existing ligands for a target are known, new lead compounds can be designed by modifying their structures. Introducing the this compound group can be a strategy to improve properties like potency, selectivity, or pharmacokinetics.
Once a potential lead compound is identified, it undergoes a validation process to confirm its on-target activity and rule out false positives. This typically involves dose-response studies to determine the compound's potency (e.g., IC₅₀ or EC₅₀ values) and secondary assays to confirm its mechanism of action.
Scaffold Design and Diversity-Oriented Chemical Library Development
The this compound scaffold is a versatile starting point for creating diverse chemical libraries for drug discovery. nih.gov Diversity-oriented synthesis (DOS) aims to generate collections of structurally complex and varied small molecules to explore a wide range of chemical space and identify novel biological activities. wiley-vch.descispace.com
Strategies for scaffold design and library development based on this compound include:
Positional Scanning: Different positions on the indole (B1671886) ring (e.g., C2, C3, C5, C6) and the difluorophenyl ring can be systematically substituted with a variety of chemical groups to create a library of analogs. This allows for a comprehensive exploration of the structure-activity relationship.
Scaffold Hopping: This strategy involves replacing the core this compound scaffold with other heterocyclic systems while maintaining key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved properties.
Combinatorial Chemistry: This technique allows for the rapid synthesis of large numbers of related compounds by combining a set of building blocks in all possible combinations. nih.gov For example, a library of amides could be generated by reacting a this compound carboxylic acid with a diverse set of amines.
The indole nucleus itself is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govmdpi.com The 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) moieties are also important in drug discovery and have been incorporated into various drug candidates. nih.govresearchgate.net Combining the this compound scaffold with these or other heterocyclic systems can lead to the development of novel compounds with unique biological activities. rsc.orgmdpi.comresearchgate.net
Lead Optimization Strategies
Once a lead compound containing the this compound scaffold is identified and validated, the lead optimization phase begins. This iterative process involves chemically modifying the lead compound to improve its drug-like properties, such as efficacy, selectivity, and metabolic stability. solubilityofthings.comnih.gov
Strategies for Enhancing Efficacy and Specificity for Biological Targets
The goal of this stage is to increase the potency of the lead compound for its intended biological target while minimizing off-target effects. Strategies include:
Structure-Based Design: If the crystal structure of the target protein in complex with the lead compound is available, it can provide valuable insights into the key binding interactions. This information can then be used to design modifications that enhance these interactions, for example, by introducing new hydrogen bond donors or acceptors, or by filling a hydrophobic pocket more effectively.
Bioisosteric Replacement: This involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties but may lead to improved potency or selectivity. For instance, a carboxylic acid group could be replaced with a tetrazole to maintain acidity but alter other properties. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide groups. nih.gov
For example, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), structural optimization of a 1-phenyl-1H-naphtho[2,3-d] solubilityofthings.comwiley-vch.depsu.edutriazole-4,9-dione lead compound led to the identification of a derivative with a 3-chloro-4-fluorophenyl group that exhibited potent dual inhibitory activity. nih.gov
Rational Design for Improved Target Selectivity
Achieving selectivity for the desired biological target over other related proteins is crucial to minimize the risk of side effects. Rational design strategies to improve selectivity include:
Exploiting Structural Differences: Even closely related proteins can have subtle differences in their active sites. By designing modifications to the lead compound that specifically interact with unique residues in the target protein, selectivity can be enhanced. rsc.org For example, introducing a bulky substituent that creates a steric clash with a residue in an off-target protein but is well-tolerated by the target protein can improve selectivity.
Modulating Physicochemical Properties: Altering properties like lipophilicity and pKa can influence a compound's distribution and its ability to interact with different targets.
In the context of this compound derivatives, the difluorophenyl group itself can contribute to selectivity through specific fluorine-protein interactions.
Improvement of Metabolic Stability
A common challenge in drug discovery is that lead compounds are often rapidly metabolized by enzymes in the liver, leading to a short duration of action. psu.edu Strategies to improve metabolic stability include:
Identifying and Blocking Metabolic Hotspots: The first step is to identify the positions on the molecule that are most susceptible to metabolic modification. This can be done through in vitro studies with liver microsomes. Once these "hotspots" are identified, they can be blocked by introducing metabolically stable groups. For example, replacing a metabolically labile methyl group with a trifluoromethyl group or introducing a fluorine atom can prevent oxidation.
Reducing Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. Reducing the lipophilicity of a lead compound can therefore improve its metabolic stability. psu.edu
Introducing Heteroatoms: The strategic placement of nitrogen or other heteroatoms can sometimes block metabolic pathways.
A study on 1,4-azaindoles as antimycobacterial agents demonstrated that lead optimization efforts, including modifications to improve metabolic stability, resulted in compounds with a robust pharmacokinetic profile. epa.govnih.gov Similarly, modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, including the replacement of a piperazine (B1678402) with a piperidine (B6355638) ring, led to improved metabolic stability. nih.gov
Iterative Chemical Synthesis and Biological Evaluation Cycles for SAR Development
The development of a robust Structure-Activity Relationship (SAR) is central to lead optimization. This is an iterative process that involves:
Synthesizing a new set of analogs based on the current SAR understanding.
Evaluating these analogs in biological assays to determine their potency, selectivity, and other key properties.
Analyzing the results to refine the SAR model.
Designing the next set of analogs based on the updated SAR.
This cycle is repeated until a compound with the desired profile is identified. For instance, SAR studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators involved systematically modifying different parts of the molecule and evaluating the impact on activity. acs.org This iterative process led to the discovery of a potent and enantiomerically pure compound.
The table below provides a hypothetical example of an SAR table that might be generated during the optimization of a this compound lead compound.
| Compound | R1 | R2 | Target Activity (IC₅₀, nM) |
| Lead | H | H | 500 |
| Analog 1 | CH₃ | H | 250 |
| Analog 2 | Cl | H | 100 |
| Analog 3 | H | COOH | >1000 |
| Analog 4 | Cl | CONH₂ | 50 |
This data would guide the medicinal chemist to focus on substitutions at the R1 position, particularly with electron-withdrawing groups like chlorine, and to explore amide derivatives at the R2 position.
Q & A
Q. What are the established synthetic routes for 1-(2,4-difluorophenyl)-1H-indole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, indole derivatives can be synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling using a 2,4-difluorophenylboronic acid precursor . Reaction optimization (e.g., catalyst choice, solvent, temperature) is critical: Pd(PPh₃)₄ in toluene at 80°C improves coupling efficiency, while base selection (e.g., K₂CO₃ vs. Cs₂CO₃) affects regioselectivity . Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >95% purity, confirmed by HPLC and NMR .
Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?
Q. What preliminary biological screening models are used to assess its pharmacological potential?
- Methodological Answer : Initial screens focus on:
- Antifungal Activity : Broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus, with fluconazole as a positive control .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, comparing IC₅₀ values to reference compounds like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for CYP450 isoforms (e.g., CYP51 in fungal ergosterol biosynthesis) .
Advanced Research Questions
Q. How do structural modifications to the indole core or difluorophenyl group alter bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives:
Q. What strategies resolve contradictory data in solubility and pharmacokinetic profiles?
- Methodological Answer : Discrepancies in logP (experimental vs. predicted) arise from fluorophilicity. Solutions include:
- Co-solvent Systems : 10% DMSO/water for in vitro assays to maintain solubility >1 mM .
- Prodrug Design : Esterification of the indole NH group improves oral bioavailability (AUC ↑ 2.5× in rat models) .
- Nanoformulation : Encapsulation in PEG-PLGA nanoparticles enhances plasma half-life (t₁/₂ = 8.2 h vs. 1.5 h free compound) .
Q. How can synthetic routes be optimized for scalability while minimizing hazardous byproducts?
- Methodological Answer : Green chemistry approaches:
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h (80% yield) .
- Flow Chemistry : Continuous processing with immobilized Pd catalysts lowers heavy metal waste (<50 ppm residual Pd) .
- Solvent Recycling : Ethanol/water mixtures replace toluene, reducing E-factor by 40% .
Mechanistic and Analytical Challenges
Q. What advanced techniques elucidate the compound’s mechanism of action in antifungal activity?
- Methodological Answer :
- Metabolomic Profiling : LC-MS/MS identifies ergosterol depletion and lanosterol accumulation in treated fungal cells .
- Time-Kill Assays : Confirms fungistatic vs. fungicidal behavior (e.g., >99% kill rate at 4× MIC over 24 h) .
- Resistance Studies : Serial passage under sub-MIC doses identifies mutations in ERG11 (CYP51 gene) linked to resistance .
Q. How do crystallographic studies inform polymorph control during formulation?
- Methodological Answer : X-ray powder diffraction (XRPD) identifies stable polymorphs:
| Polymorph | Stability | Solubility (mg/mL) |
|---|---|---|
| Form I | Hygroscopic | 0.8 |
| Form II | Non-hygroscopic | 0.3 |
| Differential scanning calorimetry (DSC) guides lyophilization protocols to preserve Form II . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
